molecular formula C16H28N4O3 B11654871 5-(1-{[5-(diethylamino)pentan-2-yl]amino}propylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

5-(1-{[5-(diethylamino)pentan-2-yl]amino}propylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11654871
M. Wt: 324.42 g/mol
InChI Key: OVFIXHQPMLEQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-{[5-(DIETHYLAMINO)PENTAN-2-YL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-{[5-(DIETHYLAMINO)PENTAN-2-YL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of diethylamine with a suitable alkyl halide to form the intermediate 5-(diethylamino)pentan-2-yl halide.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with a suitable aldehyde or ketone to form the propylidene derivative.

    Cyclization: The final step involves the cyclization of the propylidene derivative with a suitable trione to form the desired 5-(1-{[5-(DIETHYLAMINO)PENTAN-2-YL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-{[5-(DIETHYLAMINO)PENTAN-2-YL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1-{[5-(DIETHYLAMINO)PENTAN-2-YL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-{[5-(DIETHYLAMINO)PENTAN-2-YL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce desired biological effects.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-{[5-(DIETHYLAMINO)PENTAN-2-YL]AMINO}PROPYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
  • 5-(1-{[5-(DIETHYLAMINO)-2-PENTANYL]AMINO}PROPYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Uniqueness

5-(1-{[5-(DIETHYLAMINO)PENTAN-2-YL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H28N4O3

Molecular Weight

324.42 g/mol

IUPAC Name

5-[N-[5-(diethylamino)pentan-2-yl]-C-ethylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C16H28N4O3/c1-5-12(13-14(21)18-16(23)19-15(13)22)17-11(4)9-8-10-20(6-2)7-3/h11H,5-10H2,1-4H3,(H3,18,19,21,22,23)

InChI Key

OVFIXHQPMLEQMU-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC(C)CCCN(CC)CC)C1=C(NC(=O)NC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.